Cyclobut-2-en-1-ol
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Overview
Description
Cyclobut-2-en-1-ol is an organic compound characterized by a four-membered cyclobutene ring with a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 1,3-butadiene followed by hydroxylation. Another method includes the ring expansion of cyclopropyl derivatives using reagents like lithium diisopropylamide (LDA) and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutene derivatives followed by oxidation. This process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobut-2-enone.
Reduction: The compound can be reduced to cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Cyclobut-2-enone.
Reduction: Cyclobutanol.
Substitution: Cyclobut-2-en-1-yl chloride or bromide.
Scientific Research Applications
Cyclobut-2-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclobutene ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the double bond.
Cyclobut-2-enone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclobutene: Lacks the hydroxyl group.
Uniqueness: Cyclobut-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond within a four-membered ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
113747-67-4 |
---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
cyclobut-2-en-1-ol |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2 |
InChI Key |
VFOIXRFJKNUPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1O |
Origin of Product |
United States |
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